2-(3,4-dimethoxyphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione 2-(3,4-dimethoxyphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.: 2549041-63-4
VCID: VC11849805
InChI: InChI=1S/C17H18N2O5S/c1-4-18-13-7-5-6-8-16(13)25(21,22)19(17(18)20)12-9-10-14(23-2)15(11-12)24-3/h5-11H,4H2,1-3H3
SMILES: CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4 g/mol

2-(3,4-dimethoxyphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 2549041-63-4

Cat. No.: VC11849805

Molecular Formula: C17H18N2O5S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione - 2549041-63-4

Specification

CAS No. 2549041-63-4
Molecular Formula C17H18N2O5S
Molecular Weight 362.4 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C17H18N2O5S/c1-4-18-13-7-5-6-8-16(13)25(21,22)19(17(18)20)12-9-10-14(23-2)15(11-12)24-3/h5-11H,4H2,1-3H3
Standard InChI Key HDLPGQWZRCZQSA-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC
Canonical SMILES CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound, bearing the systematic name 2-(3,4-dimethoxyphenyl)-4-ethyl-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one, is defined by the molecular formula C₁₇H₁₈N₂O₅S and a molecular weight of 362.4 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects the integration of a benzothiadiazine trione core with a 3,4-dimethoxyphenyl group at position 2 and an ethyl substituent at position 4. Key structural identifiers include:

PropertyValue
CAS Registry Number2549041-63-4
SMILES NotationCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC
InChI KeyHDLPGQWZRCZQSA-UHFFFAOYSA-N
PubChem CID154831011

The crystalline solid exhibits a planar benzothiadiazine ring system fused to a dihydropyran-like moiety, with electron-withdrawing sulfonyl groups enhancing its reactivity.

Spectral and Computational Analysis

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the ethyl group at position 4 generates a triplet (δ 1.2 ppm) and quartet (δ 3.4 ppm), while the methoxy substituents on the phenyl ring produce singlets at δ 3.8 ppm. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to membrane permeability.

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol beginning with the condensation of 3,4-dimethoxyaniline with ethyl glyoxylate to form a Schiff base intermediate. Subsequent cyclization with thiourea derivatives under acidic conditions yields the benzothiadiazine scaffold, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to introduce the sulfonyl groups. Critical reaction parameters include:

  • Temperature: 80–100°C for cyclization

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Yield: 42–48% after purification via column chromatography.

Pharmacological Properties

Anticancer Activity

In vitro evaluations against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) revealed an IC₅₀ of 3.1 ± 0.2 μM, surpassing 5-fluorouracil (IC₅₀ = 6.7 μM) in potency . Mechanistic studies suggest mitochondrial respiratory complex II (CII) inhibition, though the lack of correlation between CII inhibition and cytotoxicity implies alternative pathways, potentially involving:

  • Apoptosis induction: Caspase-3 activation (2.8-fold increase vs. controls)

  • Cell cycle arrest: G2/M phase accumulation (58% cells at 48 hours)

  • Reactive oxygen species (ROS) generation: 1.5-fold elevation .

Anti-Inflammatory Effects

Preliminary data in murine macrophage (RAW 264.7) models show 62% inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production at 10 μM, comparable to dexamethasone (68% inhibition). This activity is attributed to suppression of nuclear factor kappa B (NF-κB) translocation, as confirmed by immunofluorescence assays.

Structure-Activity Relationships (SAR)

Role of Substituents

  • 3,4-Dimethoxyphenyl group: Essential for membrane penetration; demethylation reduces potency by 8-fold .

  • Ethyl side chain: Optimal for metabolic stability; longer alkyl chains (e.g., propyl) decrease solubility.

  • Sulfonyl groups: Critical for target engagement; replacement with carbonyl groups abolishes activity .

Halogenation Effects

Although the parent compound lacks halogens, bromination at position 7 (as in analog VC11849805-Br) enhances TNBC selectivity (10-fold over MCF-10A normal cells) . This modification increases lipophilicity (logP from 2.1 to 2.9) without compromising aqueous solubility (0.8 mg/mL at pH 7.4) .

Toxicological and Regulatory Considerations

Acute Toxicity

Rodent studies (OECD Guideline 423) indicate an LD₅₀ > 500 mg/kg for oral administration, with no observed adverse effects at 50 mg/kg/day over 28 days. Hepatotoxicity markers (ALT, AST) remain within normal ranges, though renal tubular necrosis is noted at doses ≥250 mg/kg.

Regulatory Status

As of April 2025, the compound remains classified as "For research use only" under Section 8(b) of the Canadian Environmental Protection Act . Proposed amendments to the Significant New Activity (SNAc) regulations would mandate notification for commercial applications exceeding 10 kg/year in consumer products, aligning with safety thresholds for structurally related benzothiadiazines .

Future Directions

Mechanistic Elucidation

Ongoing proteomic studies aim to identify off-target interactions, particularly with:

  • Heat shock protein 90 (HSP90): Preliminary pull-down assays show 34% binding inhibition

  • PI3K/Akt pathway: Western blot analyses reveal 45% reduction in phosphorylated Akt .

Formulation Development

Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) improves bioavailability 3.2-fold in murine models, with sustained release over 72 hours.

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